6-Aminosaccharin

Catalog No.
S591971
CAS No.
22094-62-8
M.F
C7H6N2O3S
M. Wt
198.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminosaccharin

CAS Number

22094-62-8

Product Name

6-Aminosaccharin

IUPAC Name

6-amino-1,1-dioxo-1,2-benzothiazol-3-one

Molecular Formula

C7H6N2O3S

Molecular Weight

198.2 g/mol

InChI

InChI=1S/C7H6N2O3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,8H2,(H,9,10)

InChI Key

SSRKZHLPNHLAKM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)S(=O)(=O)NC2=O

Synonyms

6-aminosaccharin

Canonical SMILES

C1=CC2=C(C=C1N)S(=O)(=O)NC2=O

Synthesis and Characterization:

-Aminosaccharin is a relatively simple molecule with the formula C₂H₅N₃O₂, but its synthesis can involve multi-step processes. Researchers have explored various methods for its preparation, including:

  • Diazotization and cyclization: This method involves converting saccharin into its diazonium salt, followed by cyclization to form 6-aminosaccharin.
  • Reductive amination: This approach involves reacting saccharin with an amine source in the presence of a reducing agent.

Researchers also employ various techniques to characterize 6-aminosaccharin, including:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique helps identify the functional groups and their positions within the molecule [].
  • Mass spectrometry: This method determines the molecular weight and potential fragmentation patterns of the molecule [].

Potential Applications:

While 6-aminosaccharin itself does not have many established scientific research applications, it serves as a valuable building block for the synthesis of more complex molecules with potential applications in various fields:

  • Medicinal chemistry: Researchers have investigated the potential of 6-aminosaccharin derivatives as inhibitors of various enzymes, such as those involved in bacterial growth and cancer progression.
  • Material science: 6-Aminosaccharin can be incorporated into the structure of polymers, potentially leading to materials with unique properties like improved thermal stability or specific binding functionalities.
  • Organic synthesis: The amino group of 6-aminosaccharin can participate in various chemical reactions, making it a versatile intermediate for the synthesis of other complex organic molecules.

Current Research Trends:

Current research on 6-aminosaccharin primarily focuses on its potential in:

  • Developing novel drug candidates: Researchers are actively exploring the design and synthesis of 6-aminosaccharin derivatives with improved potency and selectivity for specific therapeutic targets.
  • Creating functional polymers: Investigations are underway to understand how incorporating 6-aminosaccharin units into polymer structures can influence their properties and potential applications in various areas.

6-Aminosaccharin is an aromatic compound derived from saccharin, characterized by the presence of an amino group at the 6-position of the saccharin structure. Its chemical formula is C7H6N2O3SC_7H_6N_2O_3S, and it features a sulfonamide moiety that contributes to its unique properties. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.

There is no current information available on the mechanism of action of 6-aminosaccharin.

  • Data on the safety profile of 6-aminosaccharin, including its toxicity, flammability, and reactivity, is not available in scientific literature.

The reactivity of 6-aminosaccharin can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The amino group can be acylated to form amides, which can further participate in various chemical transformations.
  • Reduction Reactions: The nitro group in related compounds can be reduced to an amino group, enhancing the biological activity of derivatives.

These reactions highlight the versatility of 6-aminosaccharin as a precursor for synthesizing various derivatives and analogs that may exhibit enhanced activity or specificity in biological systems .

6-Aminosaccharin has been investigated for its biological activities, particularly as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin biosynthesis, and inhibiting this enzyme can have therapeutic implications for conditions like hyperpigmentation and melanoma. Studies have shown that 6-aminosaccharin and its derivatives exhibit significant inhibitory effects on tyrosinase activity, making them potential candidates for skin-lightening agents or anti-cancer therapies .

The synthesis of 6-aminosaccharin typically involves several steps:

  • Starting Material: The process often begins with 4-nitrotoluene.
  • Reduction: The nitro group is reduced to an amino group using reducing agents such as iron filings or tin.
  • Sulfonation: The resulting compound undergoes sulfonation to introduce the sulfonamide functionality.
  • Final Purification: The product is purified through crystallization or chromatography.

This multi-step synthesis allows for the introduction of various substituents, leading to a range of derivatives with tailored properties .

6-Aminosaccharin has several applications:

  • Pharmaceuticals: As a potential drug candidate for treating skin disorders and cancers due to its tyrosinase inhibitory properties.
  • Research: Used as a biochemical tool in studies related to enzyme inhibition and metabolic pathways involving melanin production.
  • Chemical Synthesis: Serves as an intermediate in the preparation of more complex organic molecules.

Its unique structure allows it to act as a versatile building block in medicinal chemistry .

Interaction studies have focused on understanding how 6-aminosaccharin interacts with biological targets, particularly enzymes involved in melanin synthesis. Research indicates that it binds effectively to tyrosinase, inhibiting its activity through competitive or non-competitive mechanisms. This interaction is crucial for developing effective treatments for conditions related to excessive melanin production .

Several compounds share structural similarities with 6-aminosaccharin, each exhibiting unique properties:

Compound NameStructure SimilarityNotable Properties
SaccharinBase structureSweetener; less potent as tyrosinase inhibitor
5-AminosaccharinSimilar functional groupsPotentially lower activity against tyrosinase
2-AminobenzenesulfonamideSulfonamide groupAntimicrobial properties
4-Aminosalicylic acidHydroxy groupAnti-inflammatory properties

6-Aminosaccharin stands out due to its specific positioning of functional groups that enhance its biological activity against tyrosinase compared to these similar compounds .

6-Aminosaccharin is a derivative of saccharin with an amino group at position 6 of the benzene ring [1]. The molecular formula of 6-aminosaccharin is C₇H₆N₂O₃S, which indicates the presence of seven carbon atoms, six hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom [2] [4]. The compound has a molecular weight of 198.20 g/mol and is characterized by a melting point of approximately 278°C [2] [8].

The structural characterization of 6-aminosaccharin reveals a complex heterocyclic compound consisting of a benzene ring fused with a five-membered heterocyclic ring [1] [4]. The molecule contains a 1,2-benzisothiazole-3(2H)-one 1,1-dioxide core structure, which is the fundamental framework of saccharin derivatives [8].
The two-dimensional structure of 6-aminosaccharin shows the spatial arrangement of atoms and bonds within the molecule [4]. The compound features a planar aromatic system with specific bond angles typical of sp² hybridized carbon atoms (approximately 120°) in the aromatic ring [13]. The chemical structure can be represented using various chemical identifiers, including SMILES notation (NC1=CC=C2C(=O)NS(=O)(=O)C2=C1) and InChI notation (InChI=1S/C7H6N2O3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,8H2,(H,9,10)) [4] [8].

IUPAC Nomenclature and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides standardized naming conventions for chemical compounds [5]. For 6-aminosaccharin, several systematic names exist based on different naming rules and conventions [1] [8].

The primary IUPAC name for 6-aminosaccharin is 6-amino-1,2-benzisothiazol-3(2H)-one 1,1-dioxide [1] [8]. This name systematically describes the core structure (1,2-benzisothiazol-3(2H)-one), the oxidation state of the sulfur atom (1,1-dioxide), and the position of the amino substituent (position 6) [5] [8].

Alternative IUPAC names and systematic names for 6-aminosaccharin include:

Nomenclature TypeName
Common Name6-Aminosaccharin
IUPAC Name6-Amino-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Alternative IUPAC Name6-Amino-2,3-dihydro-1,1-dioxo-1,2-benzothiazol-3-one
Other Systematic Name6-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
French IUPAC Name1,1-Dioxyde de 6-amino-1,2-benzothiazol-3(2H)-one
German IUPAC Name6-Amino-1,2-benzothiazol-3(2H)-on-1,1-dioxid

The naming conventions follow specific rules for heterocyclic compounds, where the nitrogen-containing ring systems are numbered such that the nitrogen atom always receives position 1 [5] [8]. The "benzo" prefix indicates the fusion of a benzene ring to the heterocyclic system, while the "isothiazol" component refers to the five-membered ring containing adjacent nitrogen and sulfur atoms [1] [5].

Structural Features and Functional Groups

6-Aminosaccharin possesses several distinct functional groups that contribute to its chemical properties and reactivity [6] [12]. The molecule contains a complex arrangement of functional groups integrated into its fused ring system [1] [4].

The primary functional groups present in 6-aminosaccharin include:

Functional GroupDescription
Amino group (-NH₂)Primary aromatic amine attached to the benzene ring at position 6
Sulfonamide group (-SO₂NH-)Part of the heterocyclic ring structure
Carbonyl group (C=O)Part of the amide/lactam structure in the heterocyclic ring
Aromatic ringBenzene ring fused with the heterocyclic ring
Heterocyclic ring1,2-benzisothiazole-3(2H)-one 1,1-dioxide system

The amino group (-NH₂) at position 6 of the benzene ring is a primary aromatic amine, which serves as an electron-donating group [10] [12]. This functional group can participate in various reactions typical of aromatic amines, including diazotization, acylation, and nucleophilic substitution reactions [7] [12].

The sulfonamide group (-SO₂NH-) is incorporated into the heterocyclic ring and consists of a sulfur atom bonded to two oxygen atoms and a nitrogen atom [1] [6]. This functional group contributes to the acidic character of 6-aminosaccharin, as the sulfonamide nitrogen has a relatively acidic hydrogen atom [9] [12].

The carbonyl group (C=O) is part of the amide/lactam structure in the heterocyclic ring and contributes to the compound's ability to form hydrogen bonds [6] [12]. The presence of this group influences the electronic distribution within the molecule and affects its reactivity patterns [10] [14].

Stereochemical Properties and Conformational Analysis

6-Aminosaccharin is an achiral molecule with no stereogenic centers, resulting in the absence of optical activity [13] [17]. The compound has zero defined stereocenters and zero E/Z centers, which simplifies its stereochemical characterization [13] [17].

The conformational analysis of 6-aminosaccharin reveals a predominantly planar structure due to the aromatic and heterocyclic ring systems [11] [13]. The fused ring system restricts rotational freedom around many of the bonds, leading to a relatively rigid molecular framework [11] [17]. The planarity of the aromatic system is maintained by the delocalization of π-electrons throughout the benzene ring [11] [14].

The bond angles in 6-aminosaccharin are typical of sp² hybridized carbon atoms, approximately 120° in the aromatic ring [13] [17]. The heterocyclic ring adopts a nearly planar conformation, with slight deviations from planarity possible due to the presence of the sulfonamide group [11] [13].

The amino group at position 6 can adopt different conformations relative to the plane of the aromatic ring [10] [11]. The preferred conformation is one where the nitrogen lone pair can participate in resonance with the aromatic system, enhancing the electron-donating effect of the amino group [10] [14].

The conformational stability of 6-aminosaccharin is influenced by intramolecular forces, including potential hydrogen bonding between the amino group and nearby electronegative atoms [11] [13]. These interactions can affect the overall three-dimensional structure and reactivity of the molecule [11] [14].

Electronic Structure and Distribution

The electronic structure of 6-aminosaccharin is characterized by specific hybridization states of its constituent atoms and the distribution of electron density throughout the molecule [10] [14]. The carbon atoms in the aromatic ring and carbonyl group exhibit sp² hybridization, while the nitrogen atoms display different hybridization states depending on their position and bonding environment [10] [14].

The hybridization states of key atoms in 6-aminosaccharin are as follows:

Electronic FeatureDescription
Hybridization of Carbon Atomssp² in aromatic ring and carbonyl group
Hybridization of Nitrogen Atomssp³ in amino group, sp² in sulfonamide
Hybridization of Sulfur Atomsp³ with two double-bonded oxygens
Electron DistributionDelocalized π-electrons in aromatic ring
Electron-Withdrawing GroupsSulfonamide (-SO₂NH-) and carbonyl (C=O)
Electron-Donating GroupsAmino group (-NH₂)

The electronic distribution within 6-aminosaccharin is influenced by the presence of both electron-withdrawing and electron-donating groups [10] [14]. The sulfonamide and carbonyl groups act as electron-withdrawing moieties, pulling electron density away from adjacent atoms through inductive and resonance effects [10] [14]. In contrast, the amino group serves as an electron-donating group, pushing electron density into the aromatic system through resonance [10] [12].

The amino group on 6-aminosaccharin exists in an electron-deficient state due to the electron-withdrawing effects of the nearby functional groups [10] [14]. This electronic characteristic influences the reactivity of the amino group, particularly in reactions such as diazotization [10] [14].

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

22094-62-8

Wikipedia

6-amino-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Dates

Last modified: 08-15-2023

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